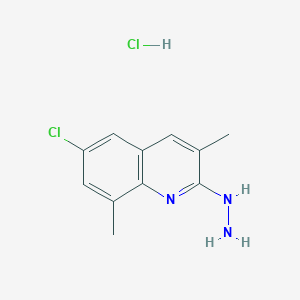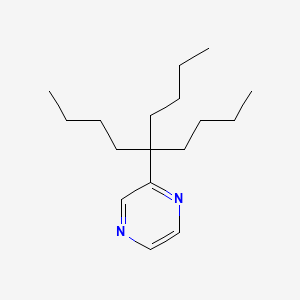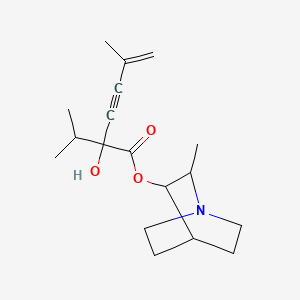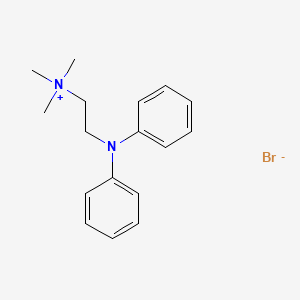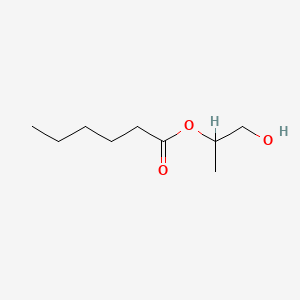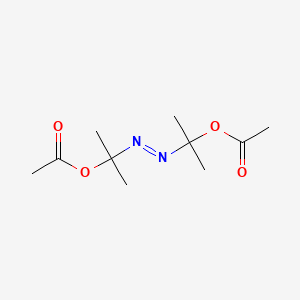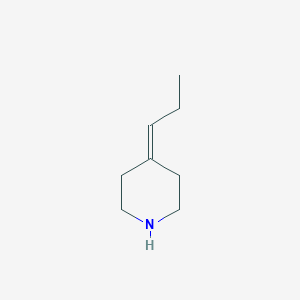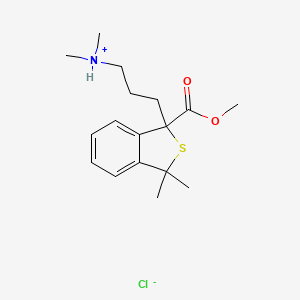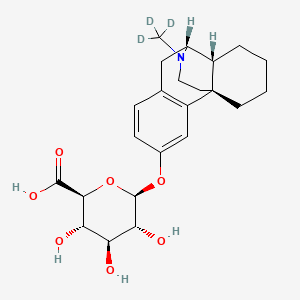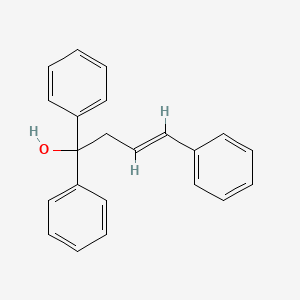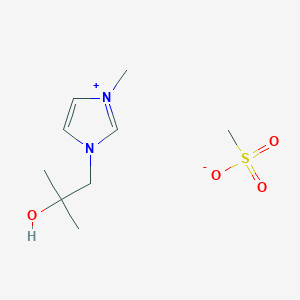
1-(2-Hydroxy-2-methylpropyl)-3-methyl-1H-imidazol-3-ium methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-2-methylpropyl)-3-methyl-1H-imidazol-3-ium methanesulfonate is a compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring an imidazolium core with a hydroxy-methylpropyl and a methanesulfonate group, imparts specific chemical properties that make it valuable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-methylpropyl)-3-methyl-1H-imidazol-3-ium methanesulfonate typically involves the reaction of 1-methylimidazole with 2-chloro-2-methylpropanol in the presence of a base, followed by the addition of methanesulfonic acid. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Polar aprotic solvents like acetonitrile or dimethylformamide
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxy-2-methylpropyl)-3-methyl-1H-imidazol-3-ium methanesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazolium core can be reduced under specific conditions to form imidazole derivatives.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to a variety of functionalized imidazolium salts.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like halides, thiols, or amines in the presence of a base.
Major Products
The major products formed from these reactions include oxidized imidazolium salts, reduced imidazole derivatives, and various substituted imidazolium compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-2-methylpropyl)-3-methyl-1H-imidazol-3-ium methanesulfonate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of ionic liquids and as a stabilizer in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium tetrafluoroborate
- 1-Hexyl-3-methylimidazolium bromide
Uniqueness
1-(2-Hydroxy-2-methylpropyl)-3-methyl-1H-imidazol-3-ium methanesulfonate is unique due to its specific functional groups that impart distinct chemical properties. The hydroxy-methylpropyl group provides enhanced solubility and reactivity, while the methanesulfonate group offers stability and versatility in various applications.
Eigenschaften
Molekularformel |
C9H18N2O4S |
|---|---|
Molekulargewicht |
250.32 g/mol |
IUPAC-Name |
methanesulfonate;2-methyl-1-(3-methylimidazol-3-ium-1-yl)propan-2-ol |
InChI |
InChI=1S/C8H15N2O.CH4O3S/c1-8(2,11)6-10-5-4-9(3)7-10;1-5(2,3)4/h4-5,7,11H,6H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
YUFMWBPAPIWJNH-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(CN1C=C[N+](=C1)C)O.CS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


